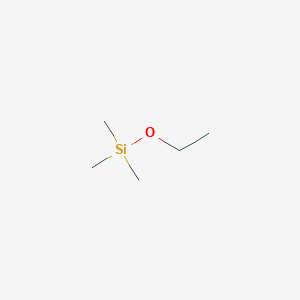

Ethoxytrimethylsilane

Description

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, characterized by the presence of a silicon-carbon bond, are fundamental in numerous scientific and industrial fields, including materials science, pharmaceuticals, and electronics. bohrium.comiust.ac.ir Their unique properties, such as thermal stability, chemical inertness, and flexibility, make them indispensable as synthetic intermediates and building blocks for advanced materials. bohrium.comiust.ac.ir The versatility of silicon allows for the creation of a wide array of compounds, including silanes, siloxanes, and silanols, which have driven significant progress in modern organic synthesis and polymer chemistry. iust.ac.irnumberanalytics.com These compounds are not only reactive participants in chemical transformations but also serve as potent catalysts in various reactions. bohrium.comresearchgate.net

Overview of Ethoxytrimethylsilane within Silane (B1218182) Chemistry

This compound (ETMS), a member of the alkoxysilane family, is a colorless, flammable liquid with the chemical formula C5H14OSi. ontosight.ai It is characterized by a silicon atom bonded to three methyl groups and one ethoxy group. solubilityofthings.com This structure allows it to act as a crucial reagent in a variety of chemical reactions. ontosight.ai A primary application of this compound is as a silylating agent, a role in which it introduces a trimethylsilyl (B98337) group to other molecules. thermofishersci.in This process is particularly valuable for protecting hydroxyl groups in complex molecules during multi-step syntheses. fishersci.ca Furthermore, ETMS serves as a precursor in the synthesis of silicon-based polymers and is used for surface modification of materials like glass and silica (B1680970) nanoparticles. solubilityofthings.com

Historical Context of this compound Research

The study of organosilicon chemistry dates back to the 19th century, with significant advancements occurring throughout the 20th century. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of organosilane reactivity and applications. The pioneering work of chemists like Frederic Kipping in the early 1900s, who created various alkylsilanes and arylsilanes, laid the groundwork for the synthesis and understanding of compounds like this compound. iust.ac.ir The increasing use of silylation techniques in analytical chemistry, particularly for gas chromatography, starting in the 1960s, further propelled research into silylating agents, including alkoxysilanes like ETMS. fishersci.canumberanalytics.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14OSi/c1-5-6-7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIHJDGMBDPTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051814 | |

| Record name | Ethoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-62-3 | |

| Record name | Trimethylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxytrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82883M7A40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Ethoxytrimethylsilane

Established Synthetic Pathways to Ethoxytrimethylsilane

The synthesis of this compound can be achieved through several established methods, primarily involving the reaction of a silicon-halogen bond with an alcohol or the use of specific organometallic precursors.

Reactions Involving Dichloro Trimethylsiloxyaluminium Precursors

One documented method for the synthesis of this compound involves the reaction of sodium acetylacetonate (B107027) with dichloro trimethylsiloxyaluminium. sigmaaldrich.comsigmaaldrich.com This pathway highlights the utility of aluminium-siloxy compounds as precursors in organosilicon chemistry. The reaction mechanism entails the displacement of the chloro groups by the acetylacetonate, which then facilitates the introduction of the ethoxy group.

Alternative Synthetic Approaches

A more common and direct method for synthesizing this compound is the reaction of trimethylchlorosilane with ethanol (B145695). This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. Anhydrous conditions are crucial for this synthesis, often necessitating the use of inert solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Another approach involves the dehydrogenative coupling of hydrosilanes with alcohols, which can be catalyzed by transition metal complexes. For instance, a cobalt-based catalyst has been used for the synthesis of various alkoxy-substituted silanes from hydrosilanes and alcohols under mild conditions. nih.gov This method presents a more sustainable and atom-economical route to this compound and related compounds.

Precursors and Reactants in this compound Synthesis

The choice of precursors and reactants is fundamental to the successful synthesis of this compound. The primary reactants for the most common synthetic routes are detailed below.

| Precursor/Reactant | Role in Synthesis | Common Synthetic Pathway |

| Trimethylchlorosilane ((CH₃)₃SiCl) | Silicon source with a leaving group (Cl) | Reaction with ethanol |

| Ethanol (CH₃CH₂OH) | Source of the ethoxy group | Reaction with trimethylchlorosilane |

| Triethylamine (N(CH₂CH₃)₃) or Pyridine (C₅H₅N) | Base to neutralize HCl byproduct | Williamson-ether like synthesis |

| Dichloro trimethylsiloxyaluminium | Precursor containing the trimethylsiloxy group | Reaction with sodium acetylacetonate |

| Sodium acetylacetonate | Reactant to facilitate ethoxy group introduction | Reaction with dichloro trimethylsiloxyaluminium |

| Hydrosilanes (e.g., PhSiH₃) | Silicon source | Catalytic dehydrogenative coupling |

This table outlines the key precursors and reactants used in the primary synthetic routes for this compound.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Maximizing the yield and purity of this compound requires careful control over reaction conditions. Key parameters that are often optimized include temperature, solvent, and the stoichiometry of reactants.

For the reaction between trimethylchlorosilane and ethanol, the reaction is typically conducted at room temperature or with mild heating (25–50°C). The use of anhydrous solvents is critical to prevent the hydrolysis of trimethylchlorosilane and the desired product. Fractional distillation is a common method for purifying the final product, with yields often exceeding 80% under optimized conditions.

In catalytic systems, such as the dehydrogenative coupling of hydrosilanes, the choice of catalyst and reaction conditions plays a significant role in both yield and selectivity. For example, cobalt-based catalysts have been shown to be effective at room temperature with low catalyst loading (e.g., 0.1 mol %). nih.gov The solvent can also influence the reaction outcome; for instance, the use of alcohols as solvents directly provides the alkoxy group for the silane (B1218182). nih.gov

Achieving high purity is essential, especially for applications in electronics and pharmaceuticals. nih.govarborpharmchem.com Quality control measures, such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the purity of the synthesized this compound. sigmaaldrich.com

| Parameter | Typical Conditions | Impact on Synthesis |

| Temperature | Room temperature to 50°C | Affects reaction rate and minimizes side reactions. |

| Solvent | Anhydrous diethyl ether or THF | Prevents hydrolysis of reactants and products. |

| Base | Triethylamine or pyridine | Neutralizes acid byproduct, driving the reaction forward. |

| Purification | Fractional distillation | Separates the product from byproducts and unreacted starting materials. |

| Catalyst (for dehydrogenative coupling) | Cobalt-based complexes | Enables the reaction under mild conditions with high efficiency. nih.gov |

This table summarizes the key parameters and their effects on the optimization of this compound synthesis.

Mechanistic Investigations of Ethoxytrimethylsilane Reactions

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the speed and feasibility of chemical transformations involving ethoxytrimethylsilane.

Kinetic Studies of Reactions with Sulfinyl Chlorides

Kinetic investigations into the reaction between this compound and benzenesulfinyl chloride have demonstrated that the reaction follows a second-order rate equation. oup.comresearchgate.net This indicates that the rate of the reaction is dependent on the concentration of both reactants, this compound and the sulfinyl chloride. oup.com The reaction is one of several studied between alkoxy- and aryloxytrimethylsilanes and sulfinyl chlorides to understand the cleavage mechanism of the silicon-oxygen bond. oup.comoup.com

Analysis of Solvent Effects and Reaction Orders

The reaction of this compound with benzenesulfinyl chloride is established as a second-order reaction. oup.comresearchgate.net Analysis of solvent effects on this reaction, and on the related reaction of aryloxytrimethylsilane with methanesulfinyl chloride, suggests that both transformations proceed through very similar mechanisms. oup.comcolab.ws The consistency of the kinetic behavior across different solvents points to a common mechanistic pathway for this class of reactions.

Equilibrium Constants for Alkoxy Exchange Reactions

Alkoxy exchange reactions involving this compound have been quantified to determine their equilibrium positions. The equilibrium constant for the reaction between this compound and methanol (B129727) to form trimethylmethoxysilane and ethanol (B145695) was determined to be 1.37 ± 0.31 at 295 K. researchgate.net This value indicates a slight preference for the products under these conditions.

The kinetics of this equilibrium reaction were studied using Fourier-transform infrared (FTIR) spectroscopy by measuring the concentration changes of the silane (B1218182) species in ethanol and methanol mixtures. researchgate.net

| Parameter | Value |

|---|---|

| Forward Rate Constant (kf) | 2.49 ± 0.26 M-1s-1 |

| Reverse Rate Constant (kr) | 3.08 ± 0.47 M-1s-1 |

| Equilibrium Constant (K) | 1.37 ± 0.31 |

Elucidation of Reaction Pathways and Transition States

Understanding the specific steps and intermediate structures involved in a reaction is crucial for controlling its outcome. For this compound, studies have focused on clarifying the pathways for its reactions with electrophiles like sulfinyl chlorides.

Proposed Four-Centered Nonionic Transition States

Historically, a four-centered nonionic transition state was considered a possible mechanism for the bimolecular cleavage of the silicon-oxygen bond in reactions of this type. oup.com However, kinetic studies on the reactions of this compound with benzenesulfinyl chloride have cast doubt on this hypothesis. oup.comoup.com The experimental evidence, including solvent effects and reaction kinetics, aligns more closely with a nucleophilic addition mechanism rather than a concerted, four-centered process. oup.comcolab.ws

Ionic Nucleophilic Attack Mechanisms

The reaction mechanisms of this compound are often characterized by ionic nucleophilic attack. In these reactions, a nucleophile—an atom or molecule with a region of electron density—attacks the electropositive silicon atom. This process is fundamental to the hydrolysis and condensation reactions of alkoxysilanes.

The substitution of the ethoxy group (-OEt) typically proceeds via a dissociative reaction mechanism. thieme-connect.de This is initiated by the attack of a nucleophile, such as a hydroxide (B78521) ion (OH⁻) in base-catalyzed reactions or a water molecule (H₂O) in acid-catalyzed reactions, on the silicon center. thieme-connect.de This attack leads to the formation of a pentacoordinate silicon intermediate, often described as a transition state. thieme-connect.de

SN1-like Mechanism: In this pathway, the leaving group (ethoxide) would depart in a slow, rate-determining step to form a silicenium ion (R₃Si⁺) intermediate. This highly reactive carbocation equivalent is then rapidly attacked by a nucleophile. scripps.eduacs.org However, the formation of free silicenium ions in solution is generally considered energetically unfavorable.

SN2-like Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the silicon atom from the backside relative to the leaving group. acs.org This "backside attack" leads to an inversion of the stereochemical configuration at the silicon center. For alkoxysilanes, the attack of the nucleophile and the departure of the leaving group occur through a pentavalent transition state rather than a direct displacement. thieme-connect.denih.gov

In the case of ambident nucleophiles, such as the nitrite (B80452) ion, the site of attack can vary. Alkylation can occur preferentially at the most electronegative atom, such as oxygen, which can assist in displacing the leaving group. wikipedia.org The specific pathway and the character of the transition state are influenced by factors like the solvent, the nature of the nucleophile, and the other substituents on the silicon atom. nih.gov

Unimolecular Decomposition Pathways

Under conditions of mass spectrometry, this compound undergoes unimolecular decomposition upon electron ionization. The fragmentation mechanisms have been elucidated through studies of its metastable spectra and the use of deuterium-labeled analogues to trace the movement of atoms during the process. wikipedia.org

The primary fragmentation pathways involve the loss of small neutral molecules or radicals from the molecular ion [CH₃CH₂OSi(CH₃)₃]⁺•. The major ions observed in the mass spectrum are formed through a series of characteristic decomposition steps. wikipedia.org

A study of the unimolecular decomposition of this compound rationalized the fragmentation mechanism for all major ions observed in its mass spectrum. wikipedia.orgthieme-connect.de Key fragmentation processes for alkoxysilanes often involve rearrangements and the expulsion of stable neutral molecules, such as alkenes or formaldehyde (B43269) (from methoxysilanes), following initial bond cleavages. wikipedia.org For instance, a common pathway for related compounds is the loss of an alkene (e.g., ethylene (B1197577) from an ethoxy group) through a four-centered transition state, or the loss of an alkyl radical.

The table below summarizes some of the characteristic fragmentation patterns observed in the mass spectra of alkoxysilanes, which are analogous to the pathways for this compound.

| Precursor Ion | Neutral Loss | Resulting Fragment | Implied Mechanism |

| [R-O-Si(CH₃)₃]⁺• | •CH₃ | [R-O-Si(CH₃)₂]⁺ | Simple C-Si bond cleavage |

| [R-O-Si(CH₃)₃]⁺• | Alkene (e.g., C₂H₄) | [(CH₃)₃SiOH]⁺• | Rearrangement and elimination |

| [R-O-Si(CH₃)₃]⁺• | •OR | [Si(CH₃)₃]⁺ | Cleavage of the Si-O bond |

This table represents generalized fragmentation pathways for alkoxysilanes relevant to understanding this compound's decomposition.

These studies are performed using advanced mass spectrometry techniques like mass-analysed ion kinetic energy (MIKE) spectrometry and collision-induced dissociation, which allow for detailed analysis of ion structures and decomposition pathways. wikipedia.org

Role in Diels-Alder Reaction Mechanisms

This compound does not typically act directly as a diene or dienophile in Diels-Alder reactions. organic-chemistry.org Instead, its role is primarily as a synthetic precursor or a process chemical in syntheses that incorporate a Diels-Alder step.

A significant application is in the preparation of silyl (B83357) enol ethers from enolizable ketones. core.ac.uk Silyl enol ethers are versatile intermediates that can function as dienes in Diels-Alder cycloadditions. The reaction of a ketone with a silylating agent like trimethylsilyl (B98337) chloride, often in the presence of a base, generates the silyl enol ether. This compound can be used in related preparations. osti.gov These silyloxydienes then undergo [4+2] cycloaddition with a dienophile to form cyclohexene (B86901) rings, a key step in the synthesis of many complex natural products. thieme-connect.dejyu.fi

Another indirect role is in the synthesis of highly reactive dienophiles. For example, in the preparation of certain 4-substituted 1,2,4-triazoline-3,5-diones (TADs), which are exceptionally potent dienophiles, a semicarbazide (B1199961) precursor is cyclized, releasing volatile this compound as a byproduct. wikipedia.orgd-nb.info

Catalytic Aspects in this compound Reactivity

Enzyme-Mediated Reactions and Specificity Analysis

Enzymes, traditionally associated with biological reactions, have been explored as catalysts for reactions involving organosilicon compounds like this compound. These biocatalysts offer the potential for high selectivity and operation under mild, environmentally friendly conditions.

Research has shown that various enzymes can catalyze the hydrolysis and condensation of this compound and related alkoxysilanes.

Lipases: Lipases have been investigated for their ability to mediate the turnover (hydrolysis and formation) of trimethylsilyl (TMS)-protected alcohols. However, detailed mechanistic studies revealed that this activity occurs independently of the enzyme's catalytic triad (B1167595) and is essentially non-specific. The reaction appears to be independent of the active site, meaning that lipases are not suitable for achieving stereospecific kinetic resolution of racemic alcohols through silylation or desilylation.

Proteases: Enzymes such as trypsin and pepsin have been shown to catalyze the formation of silica (B1680970) sol-gels from alkoxysilanes without the need for the typical acid or base catalysts and organic solvents.

Laccases: In the synthesis of hybrid functional polymers, laccase enzymes have been used to oxidize lignosulfonates, enhancing their reactivity toward siloxanes. Subsequent sol-gel processing with precursors including this compound leads to the formation of lignin-siloxane hybrid copolymers.

Despite these examples, a key finding is the general lack of specificity. The lipase-mediated hydrolysis of silyl ethers was found to be non-specific, ruling out enantioselective transformations. This suggests that while enzymes can accelerate these reactions, they may not impart the high degree of chemo-, regio-, and stereoselectivity for which they are known in their natural substrate reactions.

Acid and Base Catalysis in Hydrolysis and Condensation Processes

The hydrolysis and subsequent condensation of this compound are cornerstone reactions of sol-gel chemistry, and their rates are profoundly influenced by the presence of acid or base catalysts. The choice of catalyst determines the relative rates of the hydrolysis and condensation steps, which in turn dictates the structure of the resulting polysiloxane material. d-nb.infozu.edu.pk

Acid Catalysis: Under acidic conditions (low pH), the hydrolysis reaction is rapid. The mechanism involves the protonation of the ethoxy group, making it a better leaving group (ethanol). This is followed by a nucleophilic attack by water on the silicon atom. thieme-connect.de The subsequent condensation of the resulting silanol (B1196071) (Si-OH) groups is comparatively slow. This kinetic profile favors the formation of linear or randomly branched, chain-like polymers. d-nb.info

Base Catalysis: Under basic conditions (high pH), the hydrolysis reaction is the slower, rate-determining step. The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom. thieme-connect.de Conversely, the condensation reaction between silanol groups (or between a silanol and an ethoxy group) is very fast. This leads to the rapid formation of highly branched, cross-linked, and more compact, particle-like structures. d-nb.info

The table below summarizes the contrasting effects of acid and base catalysis on the hydrolysis and condensation of alkoxysilanes like this compound.

| Parameter | Acid Catalysis | Base Catalysis |

| Catalyst Example | Hydrochloric Acid (HCl) | Ammonia (NH₃), Sodium Hydroxide (NaOH) |

| Rate-Determining Step | Condensation | Hydrolysis |

| Hydrolysis Rate | Fast | Slow |

| Condensation Rate | Slow | Fast |

| Resulting Structure | Linear or weakly branched polymers | Highly branched, cross-linked networks (colloidal particles) |

| Mechanism Feature | Protonation of the alkoxy group enhances leaving group ability. | Nucleophilic attack by OH⁻ on the silicon atom. |

| Data compiled from multiple sources. thieme-connect.ded-nb.infozu.edu.pk |

These distinct mechanistic pathways allow for precise control over the microstructure and properties of the final silica-based materials derived from the sol-gel process.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of ethoxytrimethylsilane, offering detailed information at the atomic level. Different nuclei, primarily ²⁹Si, ¹H, and ¹³C, are used to probe the chemical environment and connectivity within the molecule.

²⁹Si NMR spectroscopy is particularly powerful for directly investigating the silicon environment in this compound and its reaction products. The chemical shift of the ²⁹Si nucleus is highly sensitive to its substituents, making it an excellent tool for studying hydrolysis and the formation of silicon-oxygen-metal linkages.

In its pure state, this compound (ETMS) exhibits a characteristic ²⁹Si NMR signal. The chemical shift for the trimethylsilyl (B98337) group in similar compounds is typically observed in a specific range, with theoretical calculations placing it around 18-20 ppm relative to tetramethylsilane (B1202638) (TMS). unige.ch Experimental data for trimethylmethoxysilane adsorbed on HY zeolite show a signal at 20 ppm, which is assigned to the unreacted silane (B1218182) or its initial hydrolysis product, trimethylsilanol (B90980) (Me₃SiOH). uni-muenchen.de

The utility of ²⁹Si NMR is especially evident in monitoring the hydrolysis of this compound. A study by Suda et al. investigated the hydrolysis of ETMS and its subsequent ion exchange with sodium ions. sigmaaldrich.comgrafiati.com During hydrolysis, the ethoxy group (-OEt) is replaced by a hydroxyl group (-OH), forming trimethylsilanol. This transformation induces a noticeable change in the ²⁹Si chemical shift. Further condensation of trimethylsilanol to form hexamethyldisiloxane (B120664) ([Me₃Si]₂O) results in another distinct signal.

Furthermore, ²⁹Si NMR is instrumental in characterizing the reaction of this compound with surfaces, such as metal oxides. When ETMS reacts with residual Si-OH groups on silica (B1680970) nanoparticles, new signals corresponding to silicon atoms in Si-O-Si linkages appear in the ²⁹Si solid-state NMR spectrum. acs.org For instance, the reaction of trimethylmethoxysilane with zeolite Y surfaces showed the formation of new silicon species at chemical shifts of 31 and 10 ppm, corresponding to siloxane bridges to the zeolite framework. uni-muenchen.de This demonstrates the technique's capacity to elucidate the structure of silicon-oxygen-metal bonds formed at interfaces.

¹H and ¹³C NMR spectroscopy provide complementary information that is essential for the complete structural elucidation of this compound. chemicalbook.comkpfu.ru These techniques confirm the presence and connectivity of the ethyl and trimethylsilyl moieties.

The ¹H NMR spectrum provides a clear signature for the protons in the molecule. The protons of the three methyl groups attached to the silicon atom (Si-(CH₃)₃) typically appear as a sharp, intense singlet due to their chemical equivalence. The protons of the ethoxy group (-O-CH₂-CH₃) give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling between the adjacent groups.

The ¹³C NMR spectrum corroborates the structure by showing distinct signals for each unique carbon environment. The carbon atoms of the trimethylsilyl group appear as a single resonance, while the methylene and methyl carbons of the ethoxy group are observed at different chemical shifts, typically further downfield due to the influence of the adjacent oxygen atom.

Interactive Table: Typical NMR Spectral Data for this compound

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si-(CH ₃)₃ | ~0.1 | Singlet |

| ¹H | -O-CH ₂-CH₃ | ~3.6 | Quartet |

| ¹H | -O-CH₂-CH ₃ | ~1.2 | Triplet |

| ¹³C | Si-(C H₃)₃ | ~ -1.5 | Quartet |

| ¹³C | -O-C H₂-CH₃ | ~58.5 | Triplet |

| ¹³C | -O-CH₂-C H₃ | ~18.5 | Quartet |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from various spectral databases. chemicalbook.comnih.gov

These NMR techniques are also invaluable for providing mechanistic insights into reactions involving this compound, such as its use as a protecting group in organic synthesis or its hydrolysis and condensation reactions. researchgate.netmcmaster.ca By monitoring the appearance of new signals and the disappearance of reactant signals, the progress and mechanism of a reaction can be followed in detail.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the chemical bonds within this compound. These techniques are highly effective for identifying functional groups and analyzing changes in chemical bonding.

FTIR spectroscopy is a rapid and sensitive method for identifying the characteristic chemical bonds in this compound. researchgate.nethuji.ac.il The infrared absorption spectrum serves as a molecular fingerprint, with specific peaks corresponding to the vibrational frequencies of different bonds. nist.gov

The FTIR spectrum of this compound is dominated by strong absorptions associated with the various functional groups present. Key vibrational bands include:

C-H stretching: Strong bands are observed in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and ethyl groups.

Si-C stretching: Characteristic absorptions for the Si-C bond are found in the fingerprint region. The symmetric and asymmetric stretching of the Si-(CH₃)₃ group typically appears around 840 cm⁻¹ and 755 cm⁻¹, respectively.

C-O stretching: A strong band corresponding to the C-O single bond stretch is prominent, usually located in the 1080-1150 cm⁻¹ range.

Si-O stretching: The Si-O bond vibration also gives rise to a strong absorption, often overlapping with the C-O stretch in the 1080-1100 cm⁻¹ region.

FTIR is particularly useful for analyzing the chemical modification of surfaces with this compound. For example, when used to modify silica surfaces, the disappearance of the broad Si-OH band (around 3400 cm⁻¹) and the appearance of characteristic Si-CH₃ and C-H bands confirm the successful grafting of the trimethylsilyl group. acs.org

Interactive Table: Major FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Bond |

|---|---|---|

| ~2975 | Asymmetric C-H Stretch | C-H (in CH₃) |

| ~2885 | Symmetric C-H Stretch | C-H (in CH₂) |

| ~1250 | CH₃ Symmetric Deformation | Si-CH₃ |

| ~1090 | Asymmetric Stretch | Si-O-C |

| ~840 | CH₃ Rocking | Si-CH₃ |

| ~755 | CH₃ Rocking | Si-CH₃ |

Note: Peak positions are approximate. Data sourced from the NIST Chemistry WebBook. nist.gov

Raman spectroscopy provides complementary information to FTIR and is an effective tool for the structural characterization of this compound. horiba.comqa-group.com While FTIR measures the absorption of infrared light, Raman spectroscopy is based on the inelastic scattering of monochromatic light from a laser source. rsc.org

The Raman spectrum of this compound features peaks corresponding to specific molecular bond vibrations. nih.gov Key Raman-active modes include:

Symmetric Si-C₃ stretching vibration, which typically gives a strong, polarized band.

C-C stretching vibration of the ethyl group.

Various C-H bending and stretching modes.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. This makes it a valuable complementary technique for a complete vibrational analysis. For instance, the Si-C symmetric stretch is often a very prominent peak in the Raman spectrum of trimethylsilyl compounds, providing a clear marker for this group. The technique can be used to identify the compound and analyze its structural integrity in various environments. horiba.com

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight of this compound and its structural features through the analysis of its fragmentation pattern upon ionization. neu.edu.tr

When this compound is introduced into a mass spectrometer, typically using electron ionization (EI), it is bombarded with high-energy electrons. This process removes an electron, forming a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals. dtic.mil The mass-to-charge ratio (m/z) of these fragments is detected, producing a mass spectrum.

A key study on the unimolecular decomposition of this compound detailed its fragmentation pathways. acs.org The mass spectrum of this compound is characterized by several key fragment ions: nist.gov

[M - 15]⁺ (m/z 103): This is often the base peak (the most intense peak in the spectrum) and results from the loss of a methyl radical (•CH₃) from the molecular ion. The high stability of the resulting silicon-centered cation, [ (CH₃)₂Si=O-CH₂CH₃ ]⁺, drives this fragmentation.

[M - 29]⁺ (m/z 89): This fragment corresponds to the loss of an ethyl radical (•CH₂CH₃).

[M - 45]⁺ (m/z 73): This significant peak arises from the loss of an ethoxy radical (•OCH₂CH₃), resulting in the highly stable trimethylsilyl cation, (CH₃)₃Si⁺.

Other Fragments: Smaller fragments at m/z 59 [ (CH₃)₂SiH ]⁺ and 45 [ C₂H₅O ]⁺ are also commonly observed. fiveable.me

The analysis of these fragmentation patterns is crucial for confirming the structure of this compound and can be used to identify it in complex mixtures when coupled with separation techniques like gas chromatography (GC-MS). researchgate.net

Interactive Table: Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 118 | [C₅H₁₄OSi]⁺• | (Molecular Ion) |

| 103 | [(CH₃)₂SiOC₂H₅]⁺ | •CH₃ |

| 89 | [(CH₃)₃SiO]⁺ | •C₂H₅ |

| 73 | [(CH₃)₃Si]⁺ | •OC₂H₅ |

| 59 | [(CH₃)₂SiH]⁺ | C₂H₅O• |

Data sourced from the NIST Chemistry WebBook and relevant literature. nist.govacs.org

Chromatographic Methods (e.g., Gel Permeation Chromatography)

Chromatographic techniques are essential for the analysis of this compound and its reaction products. These methods separate components of a mixture for identification and quantification.

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. In GC, a sample is vaporized and carried by an inert gas through a column. The components separate based on their boiling points and interactions with the column's stationary phase, exiting at different times (retention time). oshadhi.co.uk This allows for the quantification of the main compound and the detection of impurities. psu.edu For instance, the purity of this compound can be determined by measuring the area of its corresponding peak in the resulting chromatogram and comparing it to the total area of all peaks, excluding the solvent. youtube.com Commercial specifications for this compound often cite GC as the method for assaying its purity.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is particularly useful for characterizing polymers and other macromolecules. wikipedia.org This technique separates molecules based on their size, or hydrodynamic volume, as they pass through a column packed with porous gel beads. wikipedia.org Larger molecules elute faster, while smaller molecules take a longer path through the pores. wikipedia.org

While this compound itself is a small molecule, GPC is invaluable for analyzing the products of reactions in which it is involved, such as polymerization. intertek.com For example, if this compound is used as a capping agent or quencher in a polymerization reaction, GPC can determine the molecular weight distribution and polydispersity of the resulting polymer. wikipedia.orgintertek.com It is also used to separate small molecules from larger ones in a mixture, which can be applied to study the hydrolysis of this compound. epa.gov

The table below illustrates the primary applications of these two chromatographic methods in the context of this compound analysis.

| Chromatographic Method | Primary Application | Analyzed Property | Reference |

| Gas Chromatography (GC) | Purity assessment of this compound | Percentage purity, detection of volatile impurities | oshadhi.co.ukpsu.edu |

| Gel Permeation Chromatography (GPC) | Characterization of polymers/complexes derived from this compound | Molecular weight, molecular weight distribution, separation of reaction products | wikipedia.orgintertek.com |

X-ray Diffraction (XRD) and Electron Microscopy (TEM) for Material Microstructure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to identify the crystalline structure of materials. recyclingrohstoffe-dialog.de Every crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for that substance. nih.gov The technique involves directing X-rays at a sample and measuring the scattering angles of the diffracted beams, which correspond to the spacing between atomic planes in the crystal lattice. nih.gov

In the context of this compound, XRD is not typically used on the liquid compound itself but is crucial for characterizing solid, crystalline derivatives. Research has shown its utility in determining the crystal structure of organosilicon(IV) complexes synthesized from this compound and Schiff bases. dntb.gov.uagrafiati.com Analysis of the diffraction patterns of these complexes helps to confirm their molecular structure and geometry, such as a trigonal bipyramidal arrangement around the silicon atom. nih.gov

Transmission Electron Microscopy (TEM) provides direct, high-resolution images of a material's microstructure, capable of reaching atomic-level detail. semanticscholar.org In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample creates an image that reveals information about the material's morphology, size, and arrangement of its constituent parts. semanticscholar.org

While there is limited direct application of TEM for analyzing the this compound molecule, it is an indispensable tool for visualizing the effects of its use as a surface modification agent. For example, when this compound is used to functionalize nanoparticles, TEM can be employed to observe the morphology and dispersion of the particles before and after modification. semanticscholar.org This analysis can confirm whether the coating process has led to aggregation or other structural changes in the nanomaterial. semanticscholar.org

Elemental Analysis and Physisorption Techniques for Composition and Surface Area Determination

Elemental Analysis is a fundamental technique used to determine the elemental composition of a compound. It precisely measures the weight percentages of elements like carbon (C), hydrogen (H), and nitrogen (N) within a sample. This data is then compared against the calculated theoretical values based on the compound's proposed molecular formula to confirm its identity and purity.

For derivatives of this compound, such as organosilicon complexes, elemental analysis is a standard characterization method. nih.gov It provides direct evidence for the successful synthesis of the target compound by verifying that the elemental ratios match the expected stoichiometry. asianpubs.orgiust.ac.ir

The following table shows an example of elemental analysis data for an organosilicon complex synthesized using this compound.

| Element | Found (%) | Calculated (%) |

| Carbon (C) | 65.00 | 65.07 |

| Hydrogen (H) | 6.62 | 6.65 |

| Nitrogen (N) | 6.55 | 6.60 |

| Silicon (Si) | 6.60 | 6.62 |

| (Data adapted from a study on an organosilicon(IV) complex with a Schiff base ligand. asianpubs.org) |

Physisorption is a technique used to characterize the surface properties of porous materials, including specific surface area, pore volume, and pore size distribution. researchgate.netnih.gov The method involves the physical adsorption of a gas (typically nitrogen) onto the surface of a material at cryogenic temperatures. The amount of gas adsorbed at various pressures is measured to generate an adsorption isotherm. researchgate.net

The Brunauer-Emmett-Teller (BET) theory is commonly applied to these isotherms to calculate the specific surface area. semanticscholar.org This is highly relevant when this compound is used to modify the surface of a material, such as silica nanoparticles. researchgate.netajol.info By performing physisorption analysis before and after modification, researchers can quantify how the silane coating affects the material's surface area and porosity. A decrease in surface area and pore volume after treatment with this compound can indicate that the silane molecules have successfully coated the surface and potentially filled or blocked some of the pores. researchgate.net

Computational and Theoretical Chemistry Studies of Ethoxytrimethylsilane

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of ethoxytrimethylsilane. ethz.chlibretexts.org DFT offers a balance between computational cost and accuracy, making it a popular choice for studying the electronic structure and vibrational properties of medium-sized molecules. researchgate.nettsuchimochi-lab.jp

The electronic structure of a molecule dictates its fundamental chemical and physical properties. dtic.milcharm-eu.eu Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, have been employed to investigate the bonding and electronic distribution within this compound. stjohns.ac.in These analyses reveal the nature of the silicon-oxygen bond, which is central to the chemistry of silyl (B83357) ethers. acs.org

Studies on related silyl ethers using DFT provide insights into the stabilizing effects of the silyl group. For instance, calculations on silyl enol ethers have shown that the trimethylsilyl (B98337) (TMS) group can stabilize an adjacent silicenium ion, a factor that influences the unique reactivity of these compounds. semanticscholar.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles. The analysis of these frontier orbitals helps in understanding reaction mechanisms where this compound is involved.

Computational methods are extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. up.pt For this compound, DFT calculations have been performed to analyze its vibrational modes. stjohns.ac.in These theoretical predictions are crucial for assigning the bands observed in experimental spectra. researchgate.net

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and limitations in the theoretical model. mdpi.com The agreement between the calculated and experimental spectra validates both the computational method and the interpretation of the experimental data. psu.edu

Below is a table comparing experimental and calculated vibrational frequencies for key functional groups in this compound, based on data reported in the literature for silyl ethers and related compounds.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Method) | Reference |

| Si-O Stretch | ~1090 | DFT calculations confirm this region. nih.gov | nih.gov |

| Si-C Stretch (asymmetric) | ~1272 | Corresponds well with DFT predictions. mdpi.com | nih.govmdpi.com |

| Si-C Stretch (symmetric) | ~760 | Supported by DFT calculations. mdpi.com | nih.govmdpi.com |

| CH₃ Rocking on Si | ~840 | Consistently observed and calculated. | |

| C-O Stretch | ~940 | Theoretical models place it in this vicinity. |

Note: The exact frequencies can vary based on the phase (gas, liquid, solid) and the specific computational method and basis set used.

Reaction Mechanism Modeling and Transition State Calculations

Understanding how chemical reactions proceed is a central theme in chemistry. Computational modeling allows for the detailed exploration of reaction pathways, including the identification of transient species like transition states. youtube.comims.ac.jp

For silyl ethers, theoretical studies have elucidated mechanisms for various reactions. nih.gov DFT calculations are used to map the potential energy surface of a reaction, identifying the reactants, products, intermediates, and the transition states that connect them. sioc-journal.cnmdpi.com The energy barrier, determined by the transition state energy, is a key factor in predicting the reaction rate. e3s-conferences.org

The hydrolysis of this compound to form trimethylsilanol (B90980) and ethanol (B145695) is a fundamental reaction. Computational modeling of this process would involve calculating the energy profile for the nucleophilic attack of water on the silicon atom. This includes locating the transition state for the bond-forming and bond-breaking steps, often involving one or more water molecules acting as catalysts. mdpi.comacs.org Studies on similar systems, like the hydrolysis of tetraethoxysilane (TEOS), show that such reactions proceed through a series of hydrolysis and condensation steps, the mechanisms of which can be detailed through DFT. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed picture of molecular behavior in different environments, such as in the liquid state or in solution. youtube.commdpi.com

For this compound, MD simulations can be used to predict bulk properties like density, viscosity, and diffusion coefficients. youtube.commdpi-res.com These simulations can also provide insight into the structure of the liquid, revealing how individual molecules are oriented with respect to their neighbors. This information is valuable for understanding intermolecular forces and the physical properties they govern. While specific MD simulation studies focused solely on this compound are not widely documented in the provided literature, the methodology is broadly applied to similar small organic and organosilicon molecules to understand their liquid-phase behavior. ebsco.com

Theoretical Approaches to Intermolecular Interactions and Self-Assembly

The way molecules interact with each other and with surfaces governs many important phenomena, from the properties of liquids to the formation of thin films. Theoretical methods are used to quantify these intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. nih.gov

Research has shown that this compound can be used to form Self-Assembled Monolayers (SAMs) on surfaces. stjohns.ac.in Computational studies can model this process by calculating the interaction energy between the this compound molecule and a model surface (e.g., silica). These calculations help to understand the preferred orientation of the molecule on the surface and the stability of the resulting monolayer. For instance, the intrinsic polarity of a silica (B1680970) surface can be modified by grafting this compound, enhancing its hydrophobicity. acs.org Theoretical calculations can elucidate the nature of the chemical bonds formed between the silane (B1218182) and the surface hydroxyl groups.

Application of Machine Learning in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry to accelerate discovery and analysis. ox.ac.uk These techniques can be used to predict molecular properties, analyze large datasets from experiments or simulations, and even assist in the design of new molecules and materials.

In the context of this compound, ML models could be trained on data from quantum mechanical calculations to rapidly predict properties like bond energies, electronic characteristics, or spectral features without the need for computationally expensive simulations for every new scenario. genomicsengland.co.uk While specific applications of ML directly to this compound are not yet prominent in the literature, the general trend involves developing ML potentials for molecular dynamics simulations or using ML to screen candidates for specific applications. nih.gov For example, hybrid models combining deep learning with conventional simulations can dramatically accelerate the discovery of new materials and reaction conditions. This data-driven approach holds the potential to significantly advance the study of organosilicon compounds by enabling large-scale screening and property prediction.

Applications of Ethoxytrimethylsilane in Advanced Chemical Synthesis and Materials Science

Role in Organic Synthesis and Functional Group Transformations

In the realm of organic chemistry, ethoxytrimethylsilane is a valuable tool for facilitating complex molecular construction and purification. It is primarily employed for the introduction of the trimethylsilyl (B98337) group onto various functional groups.

Silyl (B83357) ethers are crucial protecting groups for hydroxyl (-OH) functionalities in multi-step organic syntheses. d-nb.infolibretexts.org They prevent unwanted reactions of the alcohol group while chemical transformations are carried out on other parts of the molecule. libretexts.org this compound is a common reagent for introducing the trimethylsilyl (TMS) group, one of the simplest silyl ethers. wikipedia.org

Formation: The formation of a trimethylsilyl ether using this compound involves the reaction of an alcohol with the silane (B1218182), typically catalyzed by a base. uwindsor.ca This process covalently bonds the silicon atom to the oxygen of the alcohol, releasing ethanol (B145695) as a byproduct. The resulting trimethylsiloxy group is generally stable and chemically inert to a wide range of reagents used in subsequent synthetic steps. libretexts.orgwikipedia.org

Cleavage: The removal, or deprotection, of the silyl ether is accomplished under mild conditions, which preserves the integrity of the target molecule. libretexts.org The Si-O bond is susceptible to cleavage by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic aqueous conditions. libretexts.orguwindsor.ca In a notable application during oligoribonucleotide synthesis, this compound is used to quench excess fluoride ions from deprotection agents. This reaction forms volatile byproducts, simplifying the purification and precipitation of the desired RNA product.

This compound functions as an effective "capping agent," a molecule that terminates or modifies a surface by reacting with available functional groups. sigmaaldrich.comchemicalbook.comchemdad.com It is widely used to modify the surfaces of various substrates, particularly those bearing hydroxyl groups, such as silica (B1680970). sigmaaldrich.comsigmaaldrich.com The reaction involves the covalent attachment of the trimethylsilyl group to the surface, which replaces hydrophilic silanol (B1196071) (Si-OH) groups with hydrophobic trimethylsiloxy [-OSi(CH₃)₃] groups. sigmaaldrich.comsigmaaldrich.com

This surface functionalization is a key strategy for tuning the hydrophobicity (water repellency) of materials. sigmaaldrich.comchemicalbook.comechemi.com For instance, silica nanoparticles modified with this compound exhibit enhanced hydrophobicity and stability, which is critical for their application in catalysis and drug delivery systems. This modification can also be used to create hydrophobic coatings on steel or to deactivate the glass surfaces used in gas chromatography applications. chemdad.comsigmaaldrich.comechemi.comchemicalbook.com

Interactive Table 1: Research Findings on this compound as a Capping Agent Click on headers to sort.

| Substrate Modified | Application Area | Outcome of Modification | References |

|---|---|---|---|

| Silica Nanoparticles | Drug Delivery, Catalysis | Enhanced hydrophobicity and stability | sigmaaldrich.com |

| Steel Surfaces | Coatings | Formation of a hydrophobic coating | sigmaaldrich.com |

| Glass Surfaces | Gas Chromatography | Deactivation of active silanol sites | chemdad.comechemi.comchemicalbook.com |

| Talc (Mg₃H₂(SiO₃)₄) | Cosmetics, Pharmaceuticals | Surface modification via hydrolysis and condensation | ontosight.ai |

| Zirconium Silicate | Ceramics, Coatings | Formation of a hybrid material with enhanced durability | ontosight.ai |

Reagent in Pharmaceutical Intermediate and Active Pharmaceutical Ingredient (API) Synthesis

The precise reactivity of this compound makes it a valuable reagent in the pharmaceutical industry for the synthesis of complex molecules, including pharmaceutical intermediates and APIs. ontosight.aidataintelo.commerckmillipore.com Its role often involves the protection and deprotection strategies mentioned previously, which are fundamental in constructing molecules with specific stereochemistry and functionality.

A well-documented application is its use in the synthesis of oligonucleotides, such as RNA. During the synthesis, protecting groups like 2′-O-tert-butyldimethylsilyl (TBDMS) are used. In the final deprotection step, fluoride reagents are employed to remove these silyl groups. This compound is subsequently added to act as a scavenger, reacting with excess fluoride ions. This process is highly efficient as it deactivates the potent deprotection reagent and forms volatile byproducts (fluorotrimethylsilane and ethanol), which are easily removed, facilitating the isolation and purification of the final API.

Contributions to Polymer Chemistry

In materials science, this compound is a key precursor in the synthesis of various silicon-containing polymers, influencing not only the final polymer structure but also the mechanics of the polymerization process itself.

This compound serves as a monomer or precursor in the synthesis of a range of polymers. ontosight.ai It is a building block for silicone polymers, including silicone resins where it can act as a crosslinker, and for polycarbosilanes, which are precursors to advanced silicon carbide (SiC) ceramics. rsc.org

Research has demonstrated its utility in creating novel hybrid polymers. For example, it has been used in the enzymatic synthesis of lignin-siloxane hybrid copolymers, combining the properties of natural lignin (B12514952) with the flexibility of siloxanes for potential use in adhesives and coatings. its.ac.id It is also a precursor for producing silica-based ceramic materials with tailored properties for electronics and optics. In the synthesis of poly(arylboronates), this compound is used to introduce ethoxy groups onto a polymer backbone. researchgate.net

Interactive Table 2: Examples of Polymers Synthesized Using this compound Click on headers to sort.

| Polymer Type | Application | Role of this compound | References |

|---|---|---|---|

| Silicone Resins | Sealants, Adhesives | Crosslinking agent | solubilityofthings.com |

| Polycarbosilanes | Ceramic Precursors (SiC) | Monomer/Precursor | rsc.org |

| Lignin-Siloxane Copolymers | Adhesives, Coatings | Hybrid polymer precursor | its.ac.id |

| Poly(arylboronates) | Lewis Acidic Polymers | Reagent for functionalization | researchgate.net |

| Silica-based Ceramics | Electronics, Optics | Ceramic precursor |

Influence on Polymerization Mechanisms and Kinetics

The chemical nature of the silane precursor can significantly influence the mechanism and kinetics of polymerization. chandra-asri.com When this compound, an alkoxysilane, is used in the Grignard coupling-based synthesis of polycarbosilanes, it has been shown to affect the polymerization behavior. rsc.org

Studies indicate that alkoxysilanes have a tendency to form stable six-membered cyclic silane structures as a predominant reaction product. rsc.org This preference for cyclization acts in competition with the desired linear chain growth of the polymer. As a result, the formation of these stable cyclic byproducts can limit the growth of the polymer's molecular weight. rsc.org This behavior contrasts with polymerizations using chlorosilane precursors, where different side reactions may occur, but the pronounced formation of cyclic species is less of a limiting factor. rsc.org Therefore, the choice of an alkoxysilane like this compound over other silane types provides a method to control and influence the final polymer structure and molecular weight distribution. rsc.org

Modification of Polymer Properties (e.g., crosslinking, dispersion)

This compound plays a significant role in modifying the properties of various polymers, primarily through crosslinking and improved dispersion of fillers. The addition of silanes like ETMS to polymer systems can lead to substantial improvements in their thermal stability, mechanical strength, and chemical resistance.

Crosslinking is a process that forms a three-dimensional network of polymer chains, and silanes are instrumental in achieving this for certain polymers like polyethylene (B3416737) to produce crosslinked polyethylene (PEX or XLPE). specialchem.com This process significantly enhances the material's performance, particularly its thermal stability under load, environmental stress crack resistance (ESCR), and resistance to slow crack growth. specialchem.com The mechanism involves grafting a trialkoxysilyl group onto the polymer chain, which then, in the presence of a catalyst and moisture, reacts to form crosslinks between the polymer chains. specialchem.com This results in a material with superior properties compared to the non-crosslinked polymer. For instance, crosslinked polypropylene (B1209903) is noted to have higher thermal stability, increased resistance to electrical discharge and chemicals, greater melt strength, and improved resistance to creep and stress cracking. researchgate.net

Advanced Materials and Surface Engineering

The utility of this compound extends significantly into the realm of advanced materials and surface engineering. Its ability to react with surface hydroxyl groups makes it an effective agent for modifying the surfaces of various materials, leading to enhanced properties and performance.

Surface Modification of Inorganic Nanoparticles (e.g., Silica, n-Cu, Talc)

This compound is widely used for the surface modification of inorganic nanoparticles, such as silica, to alter their surface properties. sigmaaldrich.comsigmaaldrich.com The primary goal of this modification is often to improve the dispersion of these nanoparticles in a polymer matrix and to enhance the compatibility between the inorganic filler and the organic polymer. ajol.info The surface of silica nanoparticles contains silanol groups (Si-OH) that can react with the ethoxy group of ETMS, forming stable siloxane linkages (Si-O-Si). ajol.info This process effectively functionalizes the nanoparticle surface.

This surface modification is crucial because nanoparticles, due to their high surface free energy, have a strong tendency to agglomerate, which can negatively impact the properties of the resulting nanocomposite. ajol.info By modifying the surface, the nanoparticles become more compatible with the polymer matrix, leading to better dispersion and improved final properties of the material. ajol.info Microfluidic technologies have also been employed for the synthesis and surface engineering of various inorganic nanomaterials, including silica, metal, and metal oxides, offering precise control over particle size and morphology. semanticscholar.org

Enhancing Interfacial Bonding and Adhesion in Composite Materials

The performance of composite materials is heavily dependent on the strength of the bond between the reinforcement (e.g., fibers, particles) and the polymer matrix. cnrs.frresearchgate.net Silane coupling agents, including this compound, are instrumental in enhancing this interfacial adhesion. cnrs.frmdpi.com These agents can form chemical bonds with both the inorganic reinforcement and the organic matrix, creating a strong and durable interface. cnrs.frmdpi.com

The mechanism of adhesion can involve physical interactions, chemical bonding, or both. cnrs.fr Silanes can improve the wettability of the reinforcement by the polymer and create covalent bonds across the interface, leading to a significant improvement in the mechanical properties and durability of the composite material. cnrs.frresearchgate.net For example, treating alumina (B75360) surfaces with silane solutions before bonding with a vinyl-ester resin has been shown to significantly improve the adhesion and durability of the resulting composite. cnrs.fr The effectiveness of the treatment can depend on factors such as the concentration of the silane solution and the drying conditions. cnrs.fr

Role in Sol-Gel Processes and Siloxane Network Formation

This compound is a key precursor in sol-gel processes, a versatile method for synthesizing inorganic and hybrid organic-inorganic materials. mdpi.commdpi.comsol-gel.net The sol-gel process involves the hydrolysis and condensation of metal alkoxides to form a "sol" (a colloidal suspension of particles) which then gels to form a continuous network. mdpi.comacs.org

In this process, the ethoxy group of ETMS undergoes hydrolysis to form a reactive silanol group (Si-OH). These silanol groups then condense with each other or with other hydrolyzed alkoxides to form a siloxane network (Si-O-Si). mdpi.comsol-gel.net The reaction conditions, such as pH, temperature, and solvent composition, play a crucial role in determining the structure and properties of the final material. mdpi.com For instance, under acidic conditions, the hydrolysis reaction is typically faster than the condensation reaction, leading to the formation of more linear or randomly branched polymers. acs.org Conversely, under basic conditions, condensation is faster, resulting in more highly cross-linked, three-dimensional networks. acs.org The sol-gel method offers several advantages, including mild processing conditions, high purity and homogeneity of the products, and the ability to tailor the material's properties by modifying the process parameters. mdpi.com

Development of Hydrophobic Coatings

This compound is utilized in the creation of hydrophobic coatings due to its ability to impart water-repellent properties to a variety of surfaces. sigmaaldrich.comsigmaaldrich.com Hydrophobicity is the property of a surface to repel water, and it is quantified by the water contact angle. onyxcoating.com A higher contact angle indicates greater hydrophobicity.

The mechanism behind the hydrophobic effect of ETMS lies in its ability to act as a "capping agent". sigmaaldrich.com It reacts with the hydroxyl groups present on a substrate's surface, effectively replacing these hydrophilic groups with nonpolar trimethylsilyl groups. sigmaaldrich.comsigmaaldrich.com This modification reduces the surface energy of the material, leading to increased water repellency. onyxcoating.com Such coatings have numerous benefits, including reduced dirt accumulation, self-cleaning properties, and enhanced resistance to moisture and corrosion. onyxcoating.com For example, ETMS can be used to modify silica nanoparticles to create a hydrophobic coating. sigmaaldrich.comsigmaaldrich.com The development of these coatings is an active area of research, with a focus on creating durable and efficient water-repellent surfaces for various applications. mdpi.com

Immobilization of Catalysts and Biomaterials

Immobilization prevents the aggregation of molecular catalysts and can extend their lifetimes. rsc.org By attaching catalysts to a solid support, they can be easily separated from the reaction mixture, allowing for recycling and use in continuous flow reactors. rsc.org In the context of biomaterials, immobilization can enhance the stability of enzymes under harsh environmental conditions, such as high temperatures or exposure to organic solvents. mdpi.com For example, lipases have been immobilized on various biomaterials to improve their performance in non-conventional media. csic.es The choice of immobilization strategy, which can include physical adsorption, entrapment, or covalent attachment, depends on the specific application and the properties of the catalyst or biomaterial being immobilized. mdpi.com

Applications in Microelectronics and Advanced Coatings

This compound (ETMS) is a versatile organosilicon compound that plays a significant role in the fields of microelectronics and advanced materials science. Its utility stems from its ability to act as a surface modifying agent and a precursor in the formation of specialized coatings. In microelectronics, it is employed for surface passivation and the fabrication of functionalized silicon surfaces. In materials science, it is a key ingredient in the formulation of advanced coatings with tailored properties such as hydrophobicity, thermal stability, and corrosion resistance.

Surface Modification and Functionalization in Microelectronics

In the microelectronics industry, maintaining the integrity and performance of silicon wafers is paramount. This compound is utilized as a "capping agent" to modify and passivate surfaces. sigmaaldrich.comechemi.com By reacting with hydroxyl (-OH) groups present on silicon or silica surfaces, ETMS effectively replaces these polar groups with stable trimethylsilyl groups, rendering the surface hydrophobic. sigmaaldrich.com This surface modification is critical in preventing unwanted adhesion of residues and controlling surface energy, which is essential during various fabrication steps.

A notable application of ETMS is in the synthesis of surface-grafted polymers. In a process known as surface-initiated living ring-opening metathesis polymerization (ROMP), silicon substrates are first treated with a solution containing ETMS and a norbornene-functionalized silane. acs.org This creates a mixed monolayer that controls the density of initiator sites for polymer growth. The subsequent polymerization from these sites allows for the creation of polymer brushes covalently anchored to the silicon surface, which have potential applications in areas like stress sensing and self-healing materials. acs.org

Research has also highlighted the importance of solvent purity in microfabrication, where trace metal contaminants can precipitate onto wafer surfaces. researchgate.net While not a direct application of ETMS, this underscores the critical nature of surface chemistry, a domain where ETMS is a key player in deliberately modifying surface properties.

| Application Area | Method | Precursors/Reagents | Outcome | Reference |

| Surface Passivation | Silylation | This compound | Hydrophobic surface with tuned properties | sigmaaldrich.comechemi.com |

| Surface-Grafted Polymers | Surface-Initiated ROMP | 5-triethoxysilylbicyclo[2.2.1]hept-2-ene, this compound | Norbornene-decorated substrates for polymer synthesis | acs.org |

Advanced Coatings Formulation

This compound is a fundamental component in the development of advanced coatings, particularly through sol-gel processes. google.comsigmaaldrich.com The sol-gel method allows for the creation of thin, durable, and functional films on various substrates at low temperatures. mdpi.comgmidental.com

Hydrophobic and Protective Coatings: ETMS is frequently used to impart hydrophobicity to coatings. gelest.com It can be a component in sol-gel formulations that produce superhydrophobic surfaces with high water contact angles (>160°) and low sliding angles (<5°). researchgate.net These coatings are often transparent and thermally stable, making them suitable for applications like self-cleaning surfaces and moisture-resistant electronics. researchgate.net For instance, ETMS can be used to modify silica nanoparticles, which are then incorporated into a matrix to create a hydrophobic coating on steel surfaces. sigmaaldrich.com

Hybrid Sol-Gel Coatings: ETMS is also used in conjunction with other silane precursors like tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS) to create hybrid organic-inorganic coatings. mdpi.comgmidental.comnih.gov In these systems, ETMS can control the degree of cross-linking and modify the final properties of the coating. These hybrid coatings can be engineered for a variety of functions, including:

Corrosion Resistance: Sol-gel coatings containing silanes can form strong chemical bonds (Si-O-Metal) with metal surfaces, creating a protective barrier against corrosion. google.commdpi.com

Mechanical Resistance: The incorporation of precursors like TEOS can enhance the hardness and elastic modulus of the coating, improving its durability and resistance to scratching. nih.gov

Antimicrobial Properties: Additives such as nano-silver can be incorporated into the sol-gel matrix, which may include ETMS, to confer antimicrobial functionality to the coating. google.com

Enhancement of Material Properties: Beyond surface coatings, ETMS is used to modify nanoparticles that serve as additives in other materials. For example, graphene oxide (GO) nanoparticles modified with ETMS have been shown to be an effective additive for paraffin-based phase change materials (PCMs). mdpi.com The addition of these modified nanoparticles enhances the thermal conductivity and thermal stability of the PCM, which is crucial for thermal energy storage applications. mdpi.com

| Coating Type | Key Precursors/Components | Key Properties | Application | Research Finding | Reference |

| Superhydrophobic Coating | Poly(methylhydrosiloxane), Tetraethoxysilane, (Modification with Cetyltrimethoxylsilane) | High Transparency (~90%), High Water Contact Angle (164.7°), Good Thermal Stability (up to 400°C) | Self-cleaning surfaces, moisture-resistant electronics | The coating's moisture resistance can be improved by further treatment. | researchgate.net |

| Hybrid Anti-Corrosion Coating | Vinyltrimethoxysilane (VTMS), Tetraethoxysilane (TEOS) | Continuous, transparent, smooth, excellent adhesion and corrosion resistance | Protective coatings for biomedical titanium implants | Coatings with a VTMS to TEOS ratio of 1:1 showed excellent corrosion resistance in Ringer's solution. | mdpi.com |

| Mechanically Resistant Hydrophobic Coating | Methyltrimethoxysilane (MTMS), Diethoxydimethylsilane (DEDMS), Tetraethoxysilane (TEOS) | Increased hardness and hydrophobic properties | Durable and water-repellent industrial coatings | The addition of TEOS increased both the hardness and elastic modulus of the coating. | nih.gov |

| Nanoparticle-Enhanced Phase Change Material | Paraffin, Graphene Oxide (GO), this compound (ETMS) | Increased thermal conductivity (13-39%), Increased initial degradation temperature (22-26°C) | Thermal energy storage | GO nanoparticles modified with ETMS proved to be a good additive for paraffin. | mdpi.com |

Environmental and Biomedical Research Perspectives

Environmental Fate and Degradation Studies: Methodologies for Assessing Degradation Rates

The environmental fate of a chemical compound such as ethoxytrimethylsilane is determined by its behavior and transformation within various environmental compartments, including soil, water, and air. fera.co.uk Understanding these processes is crucial for assessing potential environmental exposure and impact. The primary degradation pathways for chemical substances are categorized as biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis). fera.co.ukies-ltd.ch

Methodologies for assessing the degradation rates of chemicals are standardized through internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). These tests are designed to measure the rate and extent of degradation under controlled laboratory conditions that simulate specific environmental settings. fera.co.ukies-ltd.ch

Abiotic Degradation Assessment:

Hydrolysis: This process involves the reaction of a substance with water. For this compound, the ethoxy group can undergo hydrolysis, leading to the formation of trimethylsilanol (B90980) and ethanol (B145695). ontosight.ai The rate of hydrolysis is highly dependent on pH. ies-ltd.ch Standard testing is typically conducted according to OECD Guideline 111 (Hydrolysis as a Function of pH) , which measures the degradation rate at various pH levels (typically 4, 7, and 9) to determine the compound's half-life in aqueous environments. ies-ltd.ch

Photolysis: Degradation by light, particularly UV radiation, is another key abiotic pathway. While specific photolysis studies on this compound are not extensively detailed in public literature, the assessment would typically follow OECD Guideline 316 (Phototransformation of Chemicals in Water – Direct and Indirect Photolysis) .

Biotic Degradation Assessment: Biodegradation evaluates the breakdown of organic substances by microorganisms like bacteria and fungi. ies-ltd.ch This is a critical factor for substances that may enter wastewater treatment systems or natural ecosystems. fera.co.uk

Soil Degradation: The rate of degradation in soil is assessed under both aerobic and anaerobic conditions. OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) is the standard methodology. fera.co.uk It involves treating soil samples with the test substance and monitoring its dissipation over time, allowing for the calculation of degradation half-lives (DT50).

Aquatic Degradation: For the aquatic environment, OECD Guideline 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) is used to simulate the conditions in water bodies with sediment. ies-ltd.ch This test tracks the degradation and partitioning of the chemical between the water and sediment phases. To assess mineralization in surface water, OECD Guideline 309 (Aerobic Mineralization in Surface Water – Simulation Biodegradation Test) can be employed. ies-ltd.ch

Mobility and Adsorption: Besides degradation, the potential for a chemical to move through the environment is assessed. The adsorption and desorption characteristics of a substance on soil determine its mobility. ies-ltd.chOECD Guideline 106 (Adsorption – Desorption Using a Batch Equilibrium Method) is used to quantify the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates whether a substance is likely to be mobile or remain bound to soil particles. fera.co.uk

The following table summarizes the key methodologies used to evaluate the environmental fate and degradation of chemical substances like this compound.

| Parameter | Methodology (OECD Guideline) | Description | Relevance to this compound |

| Hydrolysis | OECD 111 | Measures the rate of degradation in aqueous solutions at different pH values. | Assesses the stability of the Si-O-C bond in water. |